molecular formula C21H24FN3O B4877471 N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide

N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide

Cat. No. B4877471
M. Wt: 353.4 g/mol
InChI Key: XPYVTIDFJZQRLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, also known as Flibanserin, is a pharmaceutical drug that has been developed as a treatment for female hypoactive sexual desire disorder (HSDD). This disorder is characterized by a persistent lack of sexual desire that causes distress or interpersonal difficulties. Flibanserin is a non-hormonal drug that works by targeting neurotransmitters in the brain to increase sexual desire.

Mechanism of Action

N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide works by targeting neurotransmitters in the brain, specifically serotonin, dopamine, and norepinephrine. It acts as an agonist for serotonin receptors and an antagonist for dopamine and norepinephrine receptors. This leads to an increase in sexual desire and a decrease in inhibitory factors that may be contributing to HSDD.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide has been shown to have a number of biochemical and physiological effects in the body. It increases levels of dopamine and norepinephrine in the prefrontal cortex, which may improve mood and reduce anxiety. It also decreases levels of serotonin in the amygdala, which may reduce fear and stress responses. These effects contribute to the overall improvement in sexual desire and satisfaction seen in clinical trials.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for studying neurotransmitter systems in the brain. However, it also has limitations, as it is a drug that is specifically designed for use in humans and may not be appropriate for use in animal models.

Future Directions

There are several potential future directions for research on N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide. One area of interest is its potential use in treating other conditions, such as depression and anxiety. Another area of interest is its potential use in combination with other drugs or therapies to enhance its effects. Additionally, further research is needed to fully understand the long-term effects of N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide and its potential risks and benefits.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide has been extensively studied in clinical trials for its effectiveness in treating HSDD. In these trials, women who took N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide reported significant improvements in sexual desire, arousal, and satisfaction compared to those who took a placebo. N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide has also been studied for its potential use in treating other conditions, such as depression and anxiety.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O/c22-18-5-7-20(8-6-18)25-11-9-24(10-12-25)15-21(26)23-19-13-16-3-1-2-4-17(16)14-19/h1-8,19H,9-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYVTIDFJZQRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2CC3=CC=CC=C3C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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